molecular formula C15H20N4O3S B2664737 3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide CAS No. 1795408-81-9

3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

Cat. No.: B2664737
CAS No.: 1795408-81-9
M. Wt: 336.41
InChI Key: KOPJUBSKIQOOGM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Synthesis Analysis

Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Antibacterial Applications

Research has explored the antibacterial potential of compounds containing sulfonamido moieties. Azab et al. (2013) synthesized new heterocyclic compounds incorporating a sulfonamido moiety, aiming to develop antibacterial agents. They discovered compounds with significant antibacterial activities, highlighting the therapeutic potential of such chemical structures M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013.

Antimicrobial and Insect-repellent Properties

Another study by Mokhtari et al. (2014) designed and synthesized azo reactive dyes with both antimicrobial and insect-repellent properties. They utilized sulfonamides and N,N-Diethyl-m-toluamide (DEET) to produce novel dyes, demonstrating the multifunctional applications of sulfonamide derivatives J. Mokhtari, A. Shams‐Nateri, Parnian Ferdosi, 2014.

Environmental Implications

Nödler et al. (2012) investigated the transformation products of sulfamethoxazole, a sulfonamide antibiotic, under denitrifying conditions. This study provides insights into the environmental behavior and degradation of sulfonamide drugs, which could be relevant for compounds with similar structures K. Nödler, T. Licha, M. Barbieri, S. Pérez, 2012.

Antimicrobial and Antiproliferative Agents

El-Gilil et al. (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties, showcasing their antimicrobial and cytotoxic activities. This research underscores the potential of sulfonamide derivatives as bases for developing therapeutic agents with diverse biological activities Shimaa M. Abd El-Gilil, 2019.

Properties

IUPAC Name

3,4-dimethyl-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11-4-5-13(8-12(11)2)15(20)16-6-7-18-23(21,22)14-9-19(3)10-17-14/h4-5,8-10,18H,6-7H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPJUBSKIQOOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CN(C=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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